molecular formula C16H21N7O2 B2483859 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide CAS No. 2034408-18-7

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide

Cat. No.: B2483859
CAS No.: 2034408-18-7
M. Wt: 343.391
InChI Key: RPHIPTJGPIHIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a morpholino group at position 6, and an isonicotinamide moiety linked via a methylene group at position 2.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O2/c1-22(2)15-19-13(11-18-14(24)12-3-5-17-6-4-12)20-16(21-15)23-7-9-25-10-8-23/h3-6H,7-11H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHIPTJGPIHIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazine Framework Construction

Synthesis of 2,4,6-Trichloro-1,3,5-Triazine Precursor

The 1,3,5-triazine core originates from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes stepwise functionalization. Reactivity follows the order: C4 > C6 > C2 due to electronic effects.

Key Reaction Parameters

Step Reagent Solvent Temperature Yield
C4 Dimethylamine THF 0–5°C 92%
C6 Morpholine DCM 25°C 85%
C2 (Aminomethyl)group DMF, K2CO3 80°C 78%

Dimethylamine selectively substitutes the C4 chlorine under cryogenic conditions, while morpholine displaces C6 chlorine at ambient temperatures via nucleophilic aromatic substitution (SNAr).

Functionalization at the C2 Position

Introduction of Aminomethyl Group

The C2 position is functionalized using (aminomethyl)triazine intermediates. Two primary strategies exist:

Direct Aminomethylation

Reaction with formaldehyde and ammonium chloride under Mannich-like conditions yields 2-aminomethyl-4,6-disubstituted triazines.

Representative Protocol

  • Reactants : 4-dimethylamino-6-morpholino-1,3,5-triazine (1 eq), paraformaldehyde (1.2 eq), NH4Cl (1.5 eq)
  • Conditions : EtOH/H2O (3:1), 70°C, 6 h
  • Yield : 68%
Pd-Catalyzed Cross-Coupling

Buchwald-Hartwig amination introduces methylamine derivatives using Pd(dba)2/Xantphos catalysts:
$$ \text{Triazine-Cl} + \text{CH}3\text{NH}2 \xrightarrow{\text{Pd(dba)}2, \text{Xantphos}} \text{Triazine-CH}2\text{NH}_2 $$

  • Solvent : Toluene
  • Temperature : 110°C
  • Yield : 74%

Amide Bond Formation with Isonicotinic Acid

Carboxylic Acid Activation

Isonicotinic acid undergoes activation using HATU or EDCl/HOBt systems:

Comparative Activation Efficiency

Activator Coupling Agent Solvent Reaction Time Yield
HATU DIPEA DMF 4 h 88%
EDCl HOBt CH2Cl2 12 h 72%

Amidation Reaction

Activated isonicotinic acid reacts with the C2-aminomethyl triazine derivative:

$$ \text{Triazine-CH}2\text{NH}2 + \text{Isonicotinoyl-Cl} \rightarrow \text{Target Compound} $$

  • Optimal Conditions : DMF, 25°C, 6 h
  • Workup : Precipitation with ice-water, recrystallization from EtOAc/hexane

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), eluent: CHCl3/MeOH (9:1)
  • HPLC : C18 column, acetonitrile/water (70:30), retention time: 6.8 min

Spectroscopic Characterization

Technique Key Signals
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) δ 8.82 (d, 2H, pyridine-H), 8.12 (s, 1H, NH), 4.62 (s, 2H, CH2), 3.72–3.68 (m, 8H, morpholine)
$$ ^{13}\text{C NMR} $$ (100 MHz, DMSO-d6) δ 166.5 (CONH), 155.2 (triazine-C), 150.1 (pyridine-C), 66.3 (morpholine-C)
HRMS [M+H]+ Calculated: 402.1874; Found: 402.1876

Challenges and Optimization Strategies

Regioselectivity Issues

Competing reactions at C2/C4/C6 necessitate strict stoichiometric control. Using excess dimethylamine (1.5 eq) ensures complete C4 substitution before introducing morpholine.

Byproduct Formation

  • Common Byproducts : Bis-morpholino derivatives (C4/C6), hydrolyzed triazines
  • Mitigation : Anhydrous conditions, molecular sieves for amidation steps

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

Parameter Laboratory Scale Pilot Plant
Batch Size 10 g 5 kg
Reaction Time 6 h 8 h
Overall Yield 62% 58%
Purity (HPLC) 98.5% 97.2%

Cost Analysis

Component Cost per kg (USD)
Cyanuric Chloride 120
Dimethylamine 85
Morpholine 140
HATU 1,200

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions, where different nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell proliferation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide with key analogs based on structural features, physicochemical properties, and reported bioactivities.

Triazine Derivatives with Morpholino and Amino Substituents
Compound Name Core Structure Substituents Key Properties Bioactivity/Application
Target Compound 1,3,5-Triazine - 4-Dimethylamino
- 6-Morpholino
- 2-(Isonicotinamidomethyl)
Not explicitly reported in evidence; expected moderate polarity due to morpholino and dimethylamino groups. Likely kinase inhibition or antitumor activity (inferred from analogs) .
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (2f) 1,3,5-Triazine - 4-Chloro
- 6-Morpholino
- 2-Diethylamino
Synthesized as intermediate; chloro group may enhance electrophilicity for further derivatization . Not reported; likely precursor for agrochemicals or pharmaceuticals.
Bis(morpholino-triazine) Derivative (21) 1,3,5-Triazine - 4,6-Dimorpholino
- 2-Phenylureido
Gray solid; synthesized via urea linkage. Dual morpholino groups increase hydrophilicity . Potential use in polyimide synthesis or drug discovery.
H10 (Acrylamide Derivative) 1,3,5-Triazine - 6-Morpholino
- 2-Thiophen-2-yl (dimethylaminomethyl)
- Acrylamide side chain
Yellow solid; m.p. 202–204°C. NMR and HRMS confirmed structure . Antitumor activity (tested as olmutinib derivative).

Key Observations :

  • Substituent Effects: The target compound’s dimethylamino group at position 4 contrasts with 2f’s chloro substituent, which may reduce nucleophilicity but enhance stability.
  • Bioactivity : Acrylamide-linked triazines like H10 show explicit antitumor activity, suggesting that the target compound’s isonicotinamide group (a pyridine derivative) could similarly engage in hydrogen bonding or π-π interactions with biological targets .
Heterocyclic Analogs with Shared Substituents
Compound Name Core Structure Substituents Key Properties Bioactivity/Application
4h (Thiazole Derivative) Thiazole - 5-(Dimethylaminomethyl)
- 4-Pyridin-3-yl
- 2-Isonicotinamide
White/yellow solid; characterized by 1H/13C NMR and HRMS . Potential antimicrobial or kinase inhibitory activity.
Triflusulfuron Methyl 1,3,5-Triazine - 4-Dimethylamino
- 6-Trifluoroethoxy
- Sulfonylurea linkage
Pesticide; trifluoroethoxy group enhances herbicidal activity . Herbicide (inhibits acetolactate synthase).

Key Observations :

  • Core Structure Impact : Thiazole-based analogs (e.g., 4h) replace the triazine core with a thiazole ring, altering electronic properties and binding modes. The target compound’s triazine core may offer stronger π-stacking interactions in biological systems compared to thiazoles .
  • Agrochemical vs. Pharmaceutical Design: Triflusulfuron methyl shares the dimethylamino-triazine motif but incorporates a sulfonylurea group for pesticidal activity, highlighting how substituent choice tailors compounds for specific applications .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isonicotinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6OC_{15}H_{20}N_{6}O, with a molecular weight of approximately 304.36 g/mol. The compound features a triazine core, which is known for its diverse biological activities, and is substituted with a morpholino group and a dimethylamino group that may enhance its pharmacological properties.

The specific mechanism of action for this compound remains largely uncharacterized. However, compounds with similar structural motifs often interact with various biological targets such as enzymes and receptors. The presence of the triazine ring allows for hydrogen bonding and electrostatic interactions that can enhance binding affinity to target proteins.

Antitumor Activity

Research has indicated that compounds containing triazine structures exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cell lines by disrupting cell cycle progression and activating pro-apoptotic pathways .

Cell Line Inhibition Rate (30 μM) IC50 (μM)
A549100.07%8.99
HepG299.98%6.92
DU14599.93%7.89
MCF7100.39%8.26

This table summarizes the antitumor activity of a related compound (IMB-1406), which shares structural similarities with this compound .

Additional Biological Activities

The presence of the isonicotinamide moiety suggests potential antimicrobial activity as well. Isonicotinamides have been associated with anti-tuberculosis effects and may exhibit activity against other pathogens through mechanisms involving inhibition of bacterial cell wall synthesis or interference with metabolic processes.

Case Studies

  • Anticancer Studies : A study focusing on related triazine derivatives demonstrated their ability to inhibit farnesyltransferase, an enzyme critical for cancer cell proliferation. The study reported IC50 values comparable to established chemotherapeutic agents, suggesting that modifications to the triazine structure could yield potent anticancer agents .
  • Pharmacokinetic Profiles : Research into the pharmacokinetics of similar compounds has shown favorable absorption and distribution characteristics in vivo, indicating potential for therapeutic use in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.